Huntite (CaMg3(CO3)4)

货号:

B561189

CAS 编号:

19569-21-2

分子量:

126.41 g/mol

InChI 键:

ADIXYOBIQIMPEH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Huntite is a carbonate mineral that originates through the alteration processes of dolomite and magnesite . It is typically associated with hydromagnesite and/or magnesite and exhibits a dispersed, pure white appearance . The chemical formula of huntite is expressed as 3MgO⋅CaO⋅4CO2, 3MgCO3.⋅CaCO3 or Mg3Ca(CO3)4 .

Synthesis Analysis

In a study, aluminum phytate (AlPt) was used with huntite–hydromagnesite (HH) in plasticized poly(lactic acid) (PLA) to improve the fire-retardant performance of the composite . Another study evaluated the synthesis and electrical insulating capabilities of a novel bio-based polyurethane. Epoxidized soybean oil and oleic acid reacted in the first step to form the polyol component (OLESO) of bio-based polyurethane. OLESO was then reacted with hexamethylene diisocyanate (HMDI) and polymethylene diphenyl diisocyanate (PMDI). The huntite mineral was then injected into these polyurethanes made of PMDI-OLESO and HMDI-OLESO .Molecular Structure Analysis

Huntite crystallizes in the trigonal system and typically occurs as platy crystals and powdery masses . Chemical analyses showed huntite to consist of Mg3Ca(CO3)4 . Huntite often occurs in combination with other Mg/Ca carbonates such as dolomite, magnesite, and hydromagnesite .Chemical Reactions Analysis

Huntite thermally decomposes over a temperature range of about 450–800 °C, releasing carbon dioxide and leaving a residue of magnesium and calcium oxides . The determination of huntite content through chemical analysis relies on the assessment of the MgO/CaO ratio .Physical and Chemical Properties Analysis

Huntite exhibits a dispersed, pure white appearance . It has a molecular weight of 353.03 gm . The mineral is brittle with a Mohs scale hardness of 1–2 and has a specific gravity of 2.696 .作用机制

安全和危害

属性

CAS 编号 |

19569-21-2 |

|---|---|

分子式 |

CH2CaMgO3 |

分子量 |

126.41 g/mol |

IUPAC 名称 |

calcium;carbonic acid;magnesium |

InChI |

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |

InChI 键 |

ADIXYOBIQIMPEH-UHFFFAOYSA-N |

SMILES |

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.[Mg].[Mg].[Mg].[Ca] |

规范 SMILES |

C(=O)(O)O.[Mg].[Ca] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

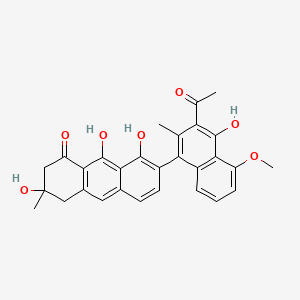

7-(3-Acetyl-4-hydroxy-5-methoxy-2-methylnaphthalen-1-yl...

Cat. No.: B561106

CAS No.: 110232-14-9

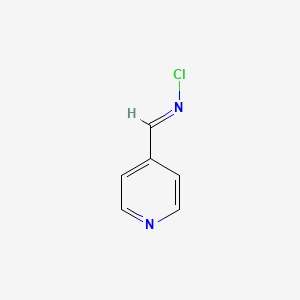

Pyridine,4-(n-chloroformimidoyl)-

Cat. No.: B561107

CAS No.: 100703-96-6

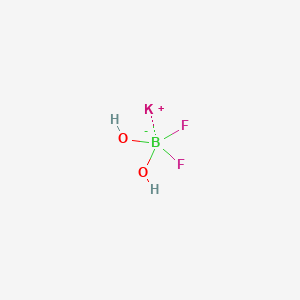

Potassium difluorodihydroxyborate(1-)

Cat. No.: B561108

CAS No.: 85392-66-1

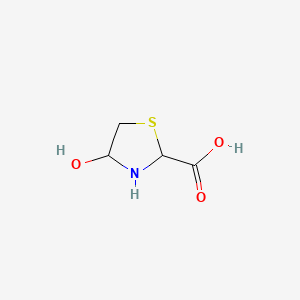

4-Hydroxy-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B561112

CAS No.: 102275-87-6

![2'-Anilino-6'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B561129.png)